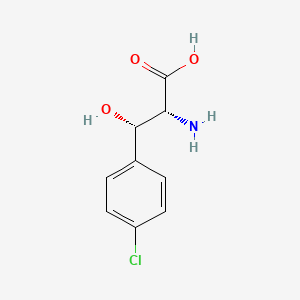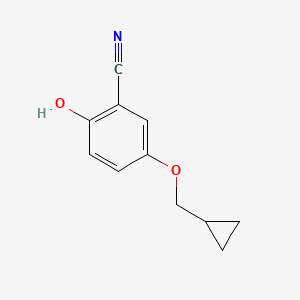
5-(Cyclopropylmethoxy)-2-hydroxybenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Cyclopropylmethoxy)-2-hydroxybenzonitrile is an organic compound that features a benzonitrile core substituted with a cyclopropylmethoxy group and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclopropylmethoxy)-2-hydroxybenzonitrile typically involves the following steps:
Starting Material: The synthesis begins with 2-hydroxybenzonitrile.
Cyclopropylmethoxylation: The hydroxyl group of 2-hydroxybenzonitrile is reacted with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the substitution reaction.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
5-(Cyclopropylmethoxy)-2-hydroxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 5-(Cyclopropylmethoxy)-2-hydroxybenzaldehyde or 5-(Cyclopropylmethoxy)-2-hydroxybenzoic acid.
Reduction: Formation of 5-(Cyclopropylmethoxy)-2-hydroxybenzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
5-(Cyclopropylmethoxy)-2-hydroxybenzonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme interactions or receptor binding.
Industrial Applications: It can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 5-(Cyclopropylmethoxy)-2-hydroxybenzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The cyclopropylmethoxy group can enhance the compound’s binding affinity and selectivity by fitting into hydrophobic pockets of the target protein. The hydroxyl and nitrile groups can participate in hydrogen bonding and electrostatic interactions, respectively, further stabilizing the compound-target complex.
相似化合物的比较
Similar Compounds
2-Hydroxybenzonitrile: Lacks the cyclopropylmethoxy group, making it less hydrophobic and potentially less selective in binding interactions.
5-Methoxy-2-hydroxybenzonitrile: Contains a methoxy group instead of a cyclopropylmethoxy group, which may affect its binding properties and reactivity.
5-(Cyclopropylmethoxy)-2-methoxybenzonitrile: Contains an additional methoxy group, which can influence its solubility and chemical reactivity.
Uniqueness
5-(Cyclopropylmethoxy)-2-hydroxybenzonitrile is unique due to the presence of both a cyclopropylmethoxy group and a hydroxyl group on the benzonitrile core. This combination of functional groups provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in chemistry, biology, and industry.
属性
分子式 |
C11H11NO2 |
|---|---|
分子量 |
189.21 g/mol |
IUPAC 名称 |
5-(cyclopropylmethoxy)-2-hydroxybenzonitrile |
InChI |
InChI=1S/C11H11NO2/c12-6-9-5-10(3-4-11(9)13)14-7-8-1-2-8/h3-5,8,13H,1-2,7H2 |
InChI 键 |
JWXAJFQPWNWTBL-UHFFFAOYSA-N |
规范 SMILES |
C1CC1COC2=CC(=C(C=C2)O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


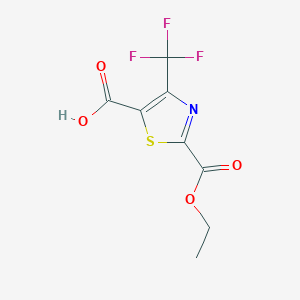
![2-Amino-7-methyl-5-oxo-4-phenethyl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B12443222.png)
![Tert-butyl 2-({[(2-bromophenyl)methyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B12443223.png)
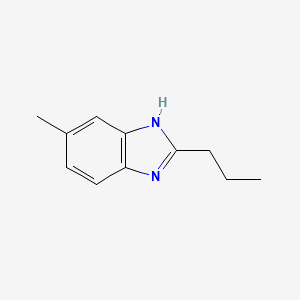
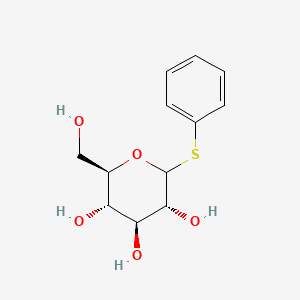
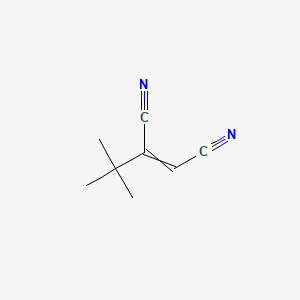

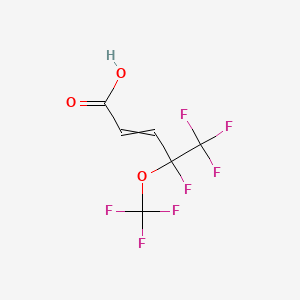
![N,N'-bis[3-(diethylamino)propyl]ethanediamide](/img/structure/B12443298.png)
![(3S,9S,11R,18S,20R,21R,24S,25S,26S)-18-amino-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone;hydrochloride](/img/structure/B12443305.png)
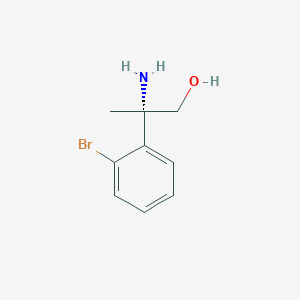
![[(2,4,6-Trimethoxyphenyl)methyl]hydrazine](/img/structure/B12443314.png)
![1-[Carboxy(methyl)amino]pyrrolidine-2,5-dione](/img/structure/B12443317.png)
